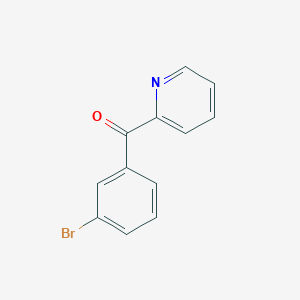

2-(3-Bromobenzoyl)pyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(3-bromophenyl)-pyridin-2-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8BrNO/c13-10-5-3-4-9(8-10)12(15)11-6-1-2-7-14-11/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVGQILUWTNBMRD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C(=O)C2=CC(=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00514314 | |

| Record name | (3-Bromophenyl)(pyridin-2-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00514314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

206357-82-6 | |

| Record name | (3-Bromophenyl)(pyridin-2-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00514314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

synthesis of 2-(3-Bromobenzoyl)pyridine

An In-Depth Technical Guide to the Synthesis of 2-(3-Bromobenzoyl)pyridine

Abstract

This compound is a pivotal heterocyclic ketone that serves as a versatile building block in medicinal chemistry and materials science. Its unique structure, featuring a pyridine ring linked to a brominated phenyl ketone, offers multiple reaction sites for further molecular elaboration, making it a valuable intermediate in the synthesis of complex organic molecules and active pharmaceutical ingredients (APIs).[1][2] This technical guide provides a comprehensive overview of the principal synthetic strategies for preparing this compound. We will delve into the mechanistic underpinnings, provide detailed experimental protocols, and offer field-proven insights into the causality behind experimental choices for three primary synthetic routes: Grignard reagent-mediated synthesis, oxidation of the corresponding secondary alcohol, and palladium-catalyzed cross-coupling reactions. This document is intended for researchers, chemists, and drug development professionals seeking a thorough and practical understanding of the synthesis of this important compound.

| Property | Value |

| CAS Number | 206357-82-6 |

| Molecular Formula | C₁₂H₈BrNO |

| Molecular Weight | 262.1 g/mol |

| IUPAC Name | (3-bromophenyl)(pyridin-2-yl)methanone |

Strategic Overview of Synthetic Pathways

The synthesis of an unsymmetrical diaryl ketone like this compound hinges on the strategic formation of the carbon-carbon bond between the pyridine ring and the benzoyl moiety. The choice of synthetic route is often dictated by factors such as starting material availability, scalability, functional group tolerance, and desired purity. Three robust and widely recognized strategies are dominant in the literature.

The diagram below illustrates the conceptual bond disconnections and the corresponding synthetic methodologies that will be explored in this guide.

Caption: Primary synthetic routes to this compound.

Grignard Reagent-Mediated Synthesis

The addition of organometallic reagents, particularly Grignard reagents, to carbonyl precursors is a classic and highly effective method for carbon-carbon bond formation.[3][4] This approach typically involves the reaction of a pyridylmagnesium halide with an electrophilic 3-bromobenzoyl species.

Principle & Mechanistic Insight: The Weinreb Amide Advantage

A significant challenge in ketone synthesis using highly reactive organometallics like Grignard reagents is over-addition, leading to the formation of tertiary alcohols. To circumvent this, the Weinreb-Nahm ketone synthesis is the strategy of choice.[5][6] This method utilizes an N,O-dimethylhydroxyamide (Weinreb amide) as the electrophile. The Grignard reagent adds to the amide to form a stable, chelated tetrahedral intermediate. This intermediate does not collapse to a ketone until acidic workup, thereby preventing a second nucleophilic attack.[5][7]

Caption: Chelation stabilization in the Weinreb ketone synthesis prevents over-addition.

Experimental Protocol: Grignard Addition to a Weinreb Amide

This protocol is adapted from established procedures for synthesizing aryl-heterocyclic ketones.[8] It involves two main stages: the formation of the pyridyl Grignard reagent and its subsequent reaction with the Weinreb amide.

Stage A: Preparation of Pyridin-2-ylmagnesium bromide

-

Setup: A 100 mL three-necked, round-bottomed flask is flame-dried under a stream of dry nitrogen and fitted with a dropping funnel, a nitrogen inlet, and a magnetic stirrer.

-

Reagents: Charge the flask with 2-bromopyridine (6.9 mL, 72.7 mmol).

-

Grignard Formation: Add a 2 M solution of isopropylmagnesium bromide in THF (40 mL, 80 mmol) dropwise to the flask at 0 °C (ice bath).[8] The use of a halogen-metal exchange with a pre-formed Grignard reagent is often more reliable than direct reaction of 2-bromopyridine with magnesium turnings.[9]

-

Maturation: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight. The formation of a white suspension indicates the presence of the pyridyl Grignard reagent.[8]

Stage B: Reaction with 3-Bromo-N-methoxy-N-methylbenzamide

-

Setup: In a separate 250 mL flame-dried, three-necked flask, dissolve 3-bromo-N-methoxy-N-methylbenzamide (20.5 g, 80 mmol) in 50 mL of anhydrous THF.

-

Addition: Cool the pyridin-2-ylmagnesium bromide suspension (from Stage A) and add it to the Weinreb amide solution over a period of 1 hour, maintaining the temperature at or below room temperature.

-

Reaction: Stir the resulting mixture at room temperature for 48 hours. Monitor the reaction progress by TLC or LC-MS.

-

Workup: Quench the reaction by carefully adding cold saturated ammonium chloride aqueous solution.

-

Extraction & Purification: Extract the mixture with toluene or ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography (SiO₂, 15% THF in hexanes) to yield the target compound.[8]

| Reagent | Molar Mass ( g/mol ) | Amount Used | Molar Equiv. |

| 2-Bromopyridine | 158.00 | 6.9 mL (11.5 g) | 1.0 |

| Isopropylmagnesium Bromide (2M in THF) | - | 40 mL | 1.1 |

| 3-Bromo-Weinreb Amide | 245.09 | 20.5 g | 1.1 |

| Anhydrous THF | 72.11 | ~90 mL | - |

Causality and Field Insights

-

Solvent Choice: Tetrahydrofuran (THF) is the preferred solvent as it is anhydrous, relatively inert, and effectively solvates the Grignard reagent. Strict anhydrous conditions are paramount to prevent quenching of the highly reactive organometallic species.[3]

-

Temperature Control: The initial formation of the Grignard reagent is performed at 0 °C to control the exothermic nature of the halogen-metal exchange. The subsequent reaction with the Weinreb amide is run at room temperature to ensure a sufficient reaction rate without promoting side reactions.

-

Stoichiometry: A slight excess of the Grignard reagent and Weinreb amide relative to the starting 2-bromopyridine is used to drive the reaction to completion.

Synthesis via Oxidation of a Secondary Alcohol

An alternative and highly reliable route involves the oxidation of the corresponding secondary alcohol, (3-bromophenyl)(pyridin-2-yl)methanol. This precursor alcohol can be readily synthesized, often via a Grignard reaction between pyridin-2-ylmagnesium bromide and 3-bromobenzaldehyde.[3] This two-step approach can be advantageous if the aldehyde is more readily available or cost-effective than the corresponding Weinreb amide.

Principle & Mechanistic Overview

This strategy decouples the C-C bond formation from the establishment of the final ketone oxidation state. The oxidation of a secondary alcohol to a ketone is one of the most fundamental transformations in organic chemistry. A variety of reagents can be employed, from classic chromium-based oxidants to milder, more modern catalytic systems. A patent for a related compound describes an effective oxidation using tert-butyl hydroperoxide (TBHP) and iodine, which proceeds via an iodoester intermediate.[10]

Caption: Two-step synthesis involving alcohol formation and subsequent oxidation.

Experimental Protocol: TBHP/Iodine-Mediated Oxidation

This protocol is generalized from a procedure used for a structurally similar molecule.[10]

-

Setup: In a 1 L three-necked flask, charge pyridine (200 g, as solvent), (3-bromophenyl)(pyridin-2-yl)methanol (0.142 mol), and water (500 g).

-

Reagent Addition: Add tert-butyl hydroperoxide (TBHP, 0.213 mol) and iodine (0.142 mol) to the mixture.

-

Reaction: Heat the reaction mixture to 80 °C and maintain for 6 hours, monitoring for completion by HPLC or TLC.

-

Workup: Cool the reaction mixture. Add a saturated aqueous solution of sodium bisulfite until a starch-iodide test is negative, indicating the absence of oxidant. Stir for 1 hour.

-

Extraction & Purification: Extract the aqueous mixture with ethyl acetate. The combined organic layers are washed with water, dried over anhydrous sodium sulfate, and evaporated to dryness to yield the crude product, which can be further purified by chromatography or recrystallization.

| Reagent | Molar Mass ( g/mol ) | Molar Equiv. | Purpose |

| (3-bromophenyl)(pyridin-2-yl)methanol | 264.12 | 1.0 | Substrate |

| tert-Butyl Hydroperoxide (TBHP) | 90.12 | 1.5 | Oxidant |

| Iodine (I₂) | 253.81 | 1.0 | Co-oxidant/Catalyst |

| Pyridine | 79.10 | - | Solvent/Base |

Causality and Field Insights

-

Choice of Oxidant: The TBHP/Iodine system is a relatively mild and efficient choice.[10] Other common oxidants include Pyridinium chlorochromate (PCC), Swern oxidation (oxalyl chloride/DMSO), and Dess-Martin periodinane. The choice depends on scale, cost, and tolerance for heavy metals or harsh conditions. For large-scale synthesis, catalytic methods are often preferred for their improved atom economy and waste profile.

-

Robustness: This two-step method is often highly reliable. The initial Grignard reaction with an aldehyde is typically high-yielding, and the subsequent oxidation is a well-understood and robust transformation.

Palladium-Catalyzed Cross-Coupling Strategies

Modern synthetic chemistry heavily relies on palladium-catalyzed cross-coupling reactions to construct C-C bonds with high efficiency and functional group tolerance.[11] For this compound, a Suzuki-Miyaura coupling is a highly viable approach.

Principle & Mechanistic Overview

The Suzuki-Miyaura reaction couples an organoboron compound (e.g., a boronic acid or ester) with an organohalide in the presence of a palladium catalyst and a base.[12] For this target molecule, the coupling could theoretically be performed in two ways:

-

Route A: 2-Pyridylboronic acid + 3-Bromobenzoyl chloride

-

Route B: 3-Formylphenylboronic acid + 2-Bromopyridine (followed by oxidation)

Route A is more direct. The catalytic cycle involves three key steps: oxidative addition of the Pd(0) catalyst to the organohalide, transmetalation of the organic group from boron to palladium, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a representative procedure based on established methods for Suzuki couplings involving heteroaryl halides.[11][13]

-

Setup: To a reaction vessel, add 3-bromobenzoyl chloride (1.0 mmol), 2-pyridylboronic acid (1.2 mmol), and a palladium catalyst such as Pd(PPh₃)₄ (0.03 mmol).

-

Reagents: Add a base, such as potassium carbonate (K₂CO₃, 3.0 mmol), and a solvent mixture, typically 1,4-dioxane and water (4:1 ratio).[11]

-

Reaction: Purge the vessel with nitrogen or argon. Heat the mixture to 85-95 °C and stir for 6-12 hours, or until reaction completion is confirmed by a suitable analytical method (TLC, GC-MS, or LC-MS).

-

Workup: Cool the reaction to room temperature and dilute with water.

-

Extraction & Purification: Extract the product into an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by flash column chromatography to obtain this compound.

| Reagent | Molar Equiv. | Purpose |

| 3-Bromobenzoyl Chloride | 1.0 | Electrophile |

| 2-Pyridylboronic Acid | 1.2 | Nucleophile |

| Pd(PPh₃)₄ | 0.03 | Catalyst |

| K₂CO₃ | 3.0 | Base |

Causality and Field Insights

-

Catalyst System: The choice of palladium source and ligand is critical and often requires optimization. Pd(PPh₃)₄ is a common and effective catalyst, but others like Pd(dppf)Cl₂ may offer improved yields or reaction times for specific substrates.[11]

-

Base and Solvent: The base is required to activate the boronic acid for the transmetalation step. An aqueous solvent system is often necessary for the Suzuki reaction to proceed efficiently.

-

Advantages: The primary advantage of the Suzuki coupling is its exceptional tolerance for a wide variety of functional groups, which can simplify synthetic planning and avoid the need for protecting groups.

Comparative Analysis and Method Selection

| Synthetic Strategy | Key Advantages | Key Challenges | Best Suited For |

| Grignard Reaction (Weinreb) | High yields, well-established, cost-effective for scale-up. | Requires strictly anhydrous conditions; sensitive to steric hindrance. | Large-scale synthesis where cost and yield are paramount. |

| Oxidation of Alcohol | Robust and reliable; starting materials (aldehydes) are often readily available. | Two-step process; may use stoichiometric and/or hazardous oxidants. | Situations where the corresponding aldehyde is more accessible than the Weinreb amide. |

| Pd-Catalyzed Coupling (Suzuki) | Excellent functional group tolerance; mild reaction conditions. | Higher cost of catalyst and ligands; potential for palladium contamination in the final product. | Complex molecule synthesis and medicinal chemistry where functional group compatibility is key. |

Expert Recommendation: For routine, scale-up synthesis, the Grignard reaction with a Weinreb amide often provides the most direct and economical route. For rapid analogue synthesis in a drug discovery setting, the Suzuki-Miyaura coupling offers unparalleled flexibility and functional group tolerance. The oxidation route stands as a robust and reliable backup, particularly when aldehyde starting materials are readily available.

References

- Google Patents. (2022). CN110746345B - Synthesis method of 2-(2-amino-5-bromo-benzoyl) pyridine.

-

Apicule. (n.d.). 2-(2-Amino-5-bromobenzoyl)pyridine (CAS No: 1563-56-0) API Intermediate Manufacturers. Retrieved from [Link]

-

Khan, I., et al. (2022). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Medicinal Chemistry. Retrieved from [Link]

-

Xia, W., et al. (2019). Enantioselective synthesis of chiral heterocyclic biaryls via asymmetric Suzuki–Miyaura cross-coupling of 3-bromopyridine derivatives. Organic & Biomolecular Chemistry. Retrieved from [Link]

-

Organic Chemistry Portal. (2022). Preparation of Pyridines, Part 3: By Acylation. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 2-Aryl Pyridines by Palladium-Catalyzed Direct Arylation of Pyridine N-Oxides. Retrieved from [Link]

-

National Center for Biotechnology Information. (2023). Aromatic systems with two and three pyridine-2,6-dicarbazolyl-3,5-dicarbonitrile fragments as electron-transporting organic semiconductors exhibiting long-lived emissions. PubMed Central. Retrieved from [Link]

-

National Center for Biotechnology Information. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. PubMed Central. Retrieved from [Link]

-

National Center for Biotechnology Information. (2018). Selective, C-3 Friedel-Crafts acylation to generate functionally diverse, acetylated Imidazo[1,2-a]pyridine derivatives. PubMed Central. Retrieved from [Link]

-

Wikipedia. (n.d.). Weinreb ketone synthesis. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2-(2-Amino-5-bromobenzoyl)pyridine. PubChem. Retrieved from [Link]

-

ResearchGate. (n.d.). The preparation of pyridine derivatives from bromopyridines by means of the Grignard reaction. II. Retrieved from [Link]

-

FRONTIERS IN CHEMICAL SCIENCES. (n.d.). Oxidation of Some Dihydropyridine Derivatives to Pyridine Via Different Methods. Retrieved from [Link]

-

Scholarship @ Claremont. (n.d.). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Retrieved from [Link]

-

NROChemistry. (n.d.). Friedel-Crafts Reactions. Retrieved from [Link]

-

Pharma Focus Asia. (n.d.). To explore Grignard's reaction in the synthesis of structurally related compounds of Carbinoxamine and evaluate Anti histaminic activity. Retrieved from [Link]

-

YouTube. (2022). Weinreb ketone synthesis. Retrieved from [Link]

-

ResearchGate. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Retrieved from [Link]

-

YouTube. (2020). Suzuki cross-coupling reaction. Retrieved from [Link]

-

Oriental Journal of Chemistry. (2020). Synthesis of Weinreb and their Derivatives (A Review). Retrieved from [Link]

Sources

- 1. apicule.com [apicule.com]

- 2. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]

- 6. m.youtube.com [m.youtube.com]

- 7. Synthesis of Weinreb and their Derivatives (A Review) – Oriental Journal of Chemistry [orientjchem.org]

- 8. This compound synthesis - chemicalbook [chemicalbook.com]

- 9. sphinxsai.com [sphinxsai.com]

- 10. CN110746345B - Synthesis method of 2- (2-amino-5-bromo-benzoyl) pyridine - Google Patents [patents.google.com]

- 11. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 12. youtube.com [youtube.com]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to 2-(3-Bromobenzoyl)pyridine: A Versatile Synthetic Building Block

Abstract

This technical guide provides a comprehensive analysis of 2-(3-Bromobenzoyl)pyridine, a pivotal intermediate in synthetic organic chemistry. The document delineates its core chemical and physical properties, molecular structure, and spectroscopic signature. Furthermore, it offers an in-depth exploration of established synthetic protocols, key reactivity patterns, and its significant applications as a versatile precursor in the fields of medicinal chemistry and materials science. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage the unique chemical attributes of this compound for the synthesis of complex molecular architectures and novel chemical entities.

Introduction: Strategic Importance of this compound

This compound is a bi-aryl ketone distinguished by a unique trifecta of functional groups: an electron-deficient pyridine ring, a reactive carbonyl bridge, and a synthetically versatile brominated phenyl ring. This specific arrangement of functionalities makes it a highly valuable and sought-after building block for constructing more complex molecular frameworks. The pyridine moiety is a common pharmacophore in numerous FDA-approved drugs, valued for its ability to engage in hydrogen bonding and enhance pharmacokinetic properties[1][2]. The bromine atom serves as a strategic handle for introducing molecular diversity through a variety of cross-coupling reactions, while the ketone group offers a site for cyclization and condensation chemistry[3]. Consequently, understanding the properties and reactivity of this compound is crucial for its effective application in the design and synthesis of novel therapeutic agents and functional materials.

Physicochemical and Structural Properties

The fundamental properties of this compound are summarized below. These data are essential for its handling, reaction setup, and purification.

| Property | Value | Source(s) |

| CAS Number | 206357-82-6 | [3][4][5] |

| Molecular Formula | C₁₂H₈BrNO | [3][4][5] |

| Molecular Weight | 262.10 g/mol | [3][4] |

| InChI Key | NVGQILUWTNBMRD-UHFFFAOYSA-N | [3] |

| Canonical SMILES | O=C(C1=NC=CC=C1)C2=CC=CC(Br)=C2 | [5] |

| Physical Form | Solid (Typical) | [6] |

| Storage | Sealed in a dry environment at room temperature. | [5][6] |

Molecular Structure Analysis

The structure of this compound features a pyridin-2-yl group and a 3-bromophenyl group connected by a carbonyl linker. Due to steric hindrance and electronic repulsion between the aromatic rings, the molecule is not perfectly planar. There is rotational freedom around the single bonds connecting the carbonyl carbon to each aromatic ring, leading to a twisted conformation in its ground state[3]. This non-planar geometry can have significant implications for its crystal packing and its interaction with biological targets.

Caption: Molecular structure of this compound.

Spectroscopic Profile

Confirmation of the identity and purity of this compound relies on a combination of spectroscopic techniques. The expected data are predictive, based on its known structural analogues[3].

| Technique | Expected Observation | Purpose |

| ¹H NMR | Distinct signals in the aromatic region (δ 7.0-9.0 ppm) for the eight protons on the pyridine and bromobenzoyl rings. | Structural Elucidation |

| ¹³C NMR | A signal for the carbonyl carbon (typically δ > 180 ppm), along with distinct signals for the carbons of the two aromatic rings. | Structural Confirmation |

| IR Spectroscopy | Characteristic absorption bands for C=O (ketone, ~1660-1700 cm⁻¹), C-Br, and aromatic C-H/C=C bonds. | Functional Group ID |

| Mass Spectrometry | A molecular ion peak [M]⁺ corresponding to the exact mass of C₁₂H₈BrNO. The isotopic pattern for bromine (¹⁹Br/⁸¹Br ≈ 1:1) will be observable. | Identity & Purity Check |

Synthesis and Reactivity

Recommended Synthetic Protocol: Grignard Reaction

A robust and widely employed method for synthesizing this compound is the Grignard reaction. This approach involves the nucleophilic addition of a pyridyl-magnesium halide to a 3-bromobenzoyl electrophile. The causality behind this choice is the high reliability of Grignard reagents for forming carbon-carbon bonds.

Caption: General workflow for the Grignard synthesis of this compound.

Detailed Step-by-Step Methodology: [4]

-

Grignard Reagent Preparation: A solution of 2-bromopyridine (1.0 eq) in anhydrous tetrahydrofuran (THF) is cooled to 0°C in a flame-dried, round-bottomed flask under an inert atmosphere (e.g., nitrogen or argon). Isopropylmagnesium bromide (1.1 eq, typically a 2 M solution in THF) is added dropwise, maintaining the temperature at 0°C. The choice of isopropylmagnesium bromide is strategic for a halogen-magnesium exchange reaction, which is often more efficient than direct insertion for preparing pyridyl Grignard reagents.

-

Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm slowly to room temperature and stirred overnight to ensure the complete formation of the pyridin-2-ylmagnesium bromide intermediate.

-

Nucleophilic Addition: The freshly prepared Grignard reagent is then added to a separate flask containing a solution of an appropriate electrophile, such as 3-bromobenzaldehyde or 3-bromo-N,N-diethylbenzamide (1.1 eq), in anhydrous THF over an extended period (e.g., 1 hour). The slow addition helps to control the exothermicity of the reaction. The mixture is stirred at room temperature for an extended period (e.g., 48 hours) to drive the reaction to completion.

-

Aqueous Workup: The reaction is carefully quenched by the addition of a cold, saturated aqueous solution of ammonium chloride. This step protonates the intermediate alkoxide and neutralizes any remaining Grignard reagent.

-

Extraction and Purification: The product is extracted from the aqueous layer using an organic solvent like toluene or ethyl acetate. The combined organic portions are then purified using column chromatography on silica gel to yield the pure this compound[4].

Key Reactivity Insights

The synthetic utility of this compound stems from the distinct reactivity of its functional groups.

-

Halogen Reactivity (Bromobenzoyl Moiety): The bromine atom is the most versatile site for modification. It is an excellent substrate for palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations[3]. This reactivity is the cornerstone of its use as a building block, allowing for the precise and efficient introduction of aryl, alkynyl, amino, and other functional groups at the 3-position of the benzoyl ring.

-

Carbonyl Group Reactivity: The ketone functionality readily undergoes condensation reactions. For instance, it can react with hydrazine derivatives to form hydrazones, which are themselves valuable intermediates in medicinal chemistry[3].

-

Pyridine Ring Reactivity: The nitrogen atom in the pyridine ring imparts an electron-deficient character to the aromatic system. This makes the ring susceptible to nucleophilic attack, particularly at the positions ortho and para to the nitrogen (positions 2, 4, and 6)[3]. The nitrogen itself can also act as a nucleophile or a base.

Applications in Drug Discovery and Materials Science

While direct applications of this compound are not extensively documented, its true value lies in its role as a precursor and intermediate. The strategic placement of its reactive sites makes it an ideal starting material for creating libraries of complex molecules for high-throughput screening.

-

Pharmaceutical Synthesis: The structural motif of a benzoylpyridine is central to many biologically active compounds. A closely related analogue, 2-(2-amino-5-bromobenzoyl)pyridine, is a well-known key intermediate in the synthesis of Bromazepam, a benzodiazepine drug, and Remimazolam, an ultra-short-acting anesthetic[7][8][9]. By analogy, this compound serves as a valuable scaffold for accessing novel analogues and derivatives for drug discovery programs targeting the central nervous system and other therapeutic areas[7].

-

Heterocyclic Chemistry: The combination of the carbonyl group and the bromine atom makes this compound a powerful precursor for synthesizing fused heterocyclic systems. For example, intramolecular palladium-catalyzed reactions can be designed to form azafluorenones, a class of compounds with interesting photophysical and biological properties[3].

-

Materials Science: Pyridine-containing organic molecules are explored for their applications in asymmetric catalysis and supramolecular chemistry[3]. The ability to functionalize the bromophenyl ring allows for the tuning of electronic and steric properties, making derivatives of this compound potential candidates for new ligands, catalysts, or organic electronic materials.

Conclusion

This compound is a compound of significant strategic value for synthetic chemists. Its well-defined structure, predictable reactivity, and commercially available starting materials for its synthesis make it an attractive and versatile intermediate. The ability to selectively modify the molecule at the bromine atom, the carbonyl group, or the pyridine ring provides a robust platform for the divergent synthesis of complex molecular targets. For researchers and professionals in drug discovery and materials science, a thorough understanding of the chemical properties and reactivity of this compound is essential for unlocking its full potential in the development of next-generation pharmaceuticals and functional materials.

References

-

2-(2-Amino-5-bromobenzoyl)pyridine CAS 1563-56-0 Product Specification - LookChem. [Link]

-

Synthesis method of 2-(2-amino-5-bromobenzoyl) pyridine - Eureka | Patsnap. [Link]

- CN110746345B - Synthesis method of 2- (2-amino-5-bromo-benzoyl)

-

2-(2-Amino-5-bromobenzoyl)pyridine - CAS Common Chemistry. [Link]

-

2-(2-Amino-5-bromobenzoyl)pyridine | C12H9BrN2O | CID 73807 - PubChem. [Link]

-

Cas 1563-56-0,2-(2-AMINO-5-BROMOBENZOYL) PYRIDINE | lookchem. [Link]

-

Supporting Information - The Royal Society of Chemistry. [Link]

-

NMR/IR Analysis - Predicting a Structure and Assigning a Spectrum with a Pyridine Ring - YouTube. [Link]

-

2-(2-Amino-3-hydroxy-5-bromobenzoyl)pyridine - Optional[MS (LC)] - Spectrum - SpectraBase. [Link]

-

A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC - PubMed Central. [Link]

-

The pyridazine heterocycle in molecular recognition and drug discovery - PMC. [Link]

-

RECENT DEVELOPMENTS IN THE SYNTHESIS AND APPLICATIONS OF PYRIDINES. [Link]

Sources

- 1. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. sarchemlabs.com [sarchemlabs.com]

- 3. benchchem.com [benchchem.com]

- 4. This compound synthesis - chemicalbook [chemicalbook.com]

- 5. 206357-82-6|this compound|BLD Pharm [bldpharm.com]

- 6. 2-(2-Amino-5-bromobenzoyl)pyridine | 1563-56-0 [sigmaaldrich.com]

- 7. nbinno.com [nbinno.com]

- 8. Synthesis method of 2-(2-amino-5-bromobenzoyl) pyridine - Eureka | Patsnap [eureka.patsnap.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Spectroscopic Analysis of 2-(3-Bromobenzoyl)pyridine by Nuclear Magnetic Resonance (NMR)

Abstract

This technical guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR) spectroscopic data for 2-(3-Bromobenzoyl)pyridine, a key intermediate in pharmaceutical and materials science research. While extensively reported experimental spectra for this specific molecule are limited, this document leverages foundational NMR principles and data from analogous structures to present a detailed predictive analysis of its ¹H and ¹³C NMR spectra.[1] The guide offers in-depth interpretations of expected chemical shifts and coupling patterns, a robust experimental protocol for data acquisition, and visual aids to elucidate molecular structure and analytical workflows. This document is intended for researchers, scientists, and drug development professionals seeking to confirm the synthesis and purity of this compound or similar heterocyclic ketones.

Introduction: The Structural Significance of this compound

This compound is a versatile bifunctional molecule featuring a pyridine ring linked to a brominated phenyl ring through a ketone carbonyl group. This unique architecture makes it a valuable building block in organic synthesis. The pyridine moiety can act as a ligand for metal catalysts, while the bromine atom on the benzoyl ring serves as a reactive handle for cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), enabling the construction of more complex molecular frameworks.[1]

Given its role as a synthetic precursor, unambiguous structural confirmation is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive technique for elucidating the molecular structure of organic compounds in solution.[1] This guide provides the foundational knowledge required to interpret the ¹H and ¹³C NMR spectra of this compound with confidence.

Molecular Structure and Predicted NMR Features

To facilitate a clear analysis, the atoms of this compound are systematically numbered as shown below. This numbering scheme will be used for all subsequent spectral assignments.

Caption: Numbered structure of this compound.

The molecule possesses eight aromatic protons and thirteen distinct carbon signals (including the carbonyl carbon). The electron-withdrawing nature of the pyridine nitrogen, the carbonyl group, and the bromine atom will significantly influence the chemical shifts, causing protons and carbons proximate to these groups to appear further downfield.[2][3]

¹H NMR Spectroscopic Data & Analysis (Predicted)

The aromatic region (δ 7.0-9.0 ppm) of the ¹H NMR spectrum is expected to be complex, containing signals for all eight protons.[2] The analysis is best approached by considering the two aromatic systems separately.

Table 1: Predicted ¹H NMR Data for this compound in CDCl₃

| Predicted δ (ppm) | Multiplicity | Coupling Constants (J, Hz) | Assignment | Rationale |

| ~8.70 | ddd | J = 4.8, 1.8, 0.9 | H6 | Ortho to pyridine N, deshielded. Coupled to H5, H4, H3. |

| ~8.10 | dt | J = 7.8, 1.2 | H3 | Ortho to carbonyl-substituted C2, deshielded. Coupled to H4, H5. |

| ~7.95 | ddd | J = 7.8, 7.5, 1.8 | H4 | Meta to N, ortho/para to other protons. Coupled to H3, H5, H6. |

| ~7.85 | t | J ≈ 1.8 | H2' | Ortho to Br and carbonyl C, deshielded. Coupled to H4' and H6'. |

| ~7.80 | dt | J ≈ 7.8, 1.8 | H6' | Ortho to carbonyl C, deshielded. Coupled to H5' and H2'. |

| ~7.50 | ddd | J = 7.8, 4.8, 1.2 | H5 | Meta to N and C2. Coupled to H4, H6, H3. |

| ~7.40 | t | J ≈ 7.8 | H5' | Meta to Br and carbonyl C. Coupled to H4' and H6'. |

| ~7.70 | ddd | J ≈ 7.8, 1.8, 1.8 | H4' | Para to carbonyl C, ortho to Br. Coupled to H5', H2'. |

In-depth Analysis:

-

Pyridine Ring Protons (H3, H4, H5, H6):

-

H6: The proton at the C6 position is ortho to the electronegative nitrogen atom, placing it in a highly deshielded environment. It is expected to be the most downfield signal, appearing around δ 8.70 ppm.[4] Its multiplicity will be a doublet of doublet of doublets (ddd) due to coupling with H5 (ortho, J ≈ 4.8 Hz), H4 (meta, J ≈ 1.8 Hz), and H3 (para, J ≈ 0.9 Hz).

-

H3 & H4: Protons H3 and H4 are adjacent to the electron-withdrawing benzoyl substituent and will also be shifted downfield. H4, being further from the nitrogen, will likely appear as a complex multiplet (ddd) around δ 7.95 ppm. H3, being ortho to the point of substitution, will be deshielded and appear around δ 8.10 ppm as a doublet of triplets (dt).

-

H5: This proton is the most shielded of the pyridine ring protons and is expected around δ 7.50 ppm.

-

-

Bromobenzoyl Ring Protons (H2', H4', H5', H6'):

-

H2' and H6': The protons ortho to the carbonyl group (H2' and H6') are significantly deshielded by its anisotropic effect. H2' is further deshielded by its proximity to the bromine atom.[5] Therefore, H2' is predicted to appear as a narrow triplet (or ddd with two small couplings) around δ 7.85 ppm. H6' will appear slightly more upfield around δ 7.80 ppm as a doublet of triplets.

-

H5': The proton meta to the bromine and carbonyl groups will be the most shielded on this ring, appearing as a triplet around δ 7.40 ppm.

-

H4': This proton, ortho to the bromine, will show a downfield shift and is predicted around δ 7.70 ppm.

-

¹³C NMR Spectroscopic Data & Analysis (Predicted)

The ¹³C NMR spectrum is expected to show 13 distinct signals, as all carbon atoms are in unique chemical environments. Aromatic carbons typically resonate between δ 120-150 ppm, with the carbonyl carbon appearing significantly further downfield.[2]

Table 2: Predicted ¹³C NMR Data for this compound in CDCl₃

| Predicted δ (ppm) | Assignment | Rationale |

| ~192.0 | C7 (C=O) | Ketone carbonyl carbon, highly deshielded. |

| ~155.5 | C2 | Attached to pyridine N and carbonyl group. |

| ~149.5 | C6 | Attached to pyridine N. |

| ~138.0 | C1' | Quaternary carbon attached to carbonyl. |

| ~137.0 | C4 | Pyridine CH. |

| ~136.5 | C4' | CH carbon para to carbonyl, ortho to Br. |

| ~132.0 | C6' | CH carbon ortho to carbonyl. |

| ~130.0 | C5' | CH carbon meta to Br and carbonyl. |

| ~128.0 | C2' | CH carbon ortho to Br and carbonyl. |

| ~126.5 | C5 | Pyridine CH. |

| ~122.5 | C3' | Quaternary carbon attached to Br. |

| ~122.0 | C3 | Pyridine CH. |

In-depth Analysis:

-

Carbonyl Carbon (C7): The ketone carbonyl carbon is the most deshielded and will appear as a sharp singlet far downfield, predicted around δ 192.0 ppm. Its observation is a key indicator of the compound's identity.

-

Quaternary Carbons (C2, C1', C3'): These carbons will appear as low-intensity signals. C2, attached to both the nitrogen and the carbonyl system, will be highly deshielded (~155.5 ppm). C1', the point of attachment for the carbonyl, will also be downfield (~138.0 ppm). C3', directly bonded to the electronegative bromine, is predicted to resonate around δ 122.5 ppm.

-

Pyridine Carbons (C3, C4, C5, C6): The carbons adjacent to the nitrogen (C6 and C2) are the most deshielded. C6 is predicted around δ 149.5 ppm. The remaining CH carbons (C3, C4, C5) will appear in the range of δ 122-137 ppm.

-

Bromobenzoyl Carbons (C2', C4', C5', C6'): The chemical shifts of these carbons are influenced by the competing effects of the electron-withdrawing carbonyl group and the bromine atom. The expected shifts are listed in Table 2, reflecting deshielding for carbons ortho and para to the carbonyl group.

Experimental Protocol: NMR Data Acquisition

This section provides a standardized workflow for acquiring high-quality NMR data for this compound.

Caption: Standard workflow for NMR analysis.

Methodology:

-

Sample Preparation:

-

Accurately weigh 10-20 mg of this compound into a clean, dry vial.

-

Add approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Vortex the vial until the sample is completely dissolved.

-

Using a Pasteur pipette, transfer the solution into a 5 mm NMR tube.

-

-

Instrument Setup and Data Acquisition:

-

Insert the NMR tube into the spectrometer's spinner and place it in the magnet.

-

Lock the field frequency onto the deuterium signal of the CDCl₃ solvent.

-

Shim the magnetic field to achieve optimal homogeneity, ensuring sharp, symmetrical peaks.

-

Acquire the ¹H spectrum. A standard pulse program with 8-16 scans is typically sufficient.

-

Acquire the ¹³C spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance of ¹³C, a greater number of scans (e.g., 1024 or more) will be required to achieve a good signal-to-noise ratio.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decays (FIDs) for both spectra.

-

Perform manual phase correction to ensure all peaks are in the positive absorptive mode.

-

Apply a baseline correction algorithm to produce a flat baseline.

-

Calibrate the chemical shift axis by setting the TMS signal to δ 0.00 ppm for the ¹H spectrum and δ 77.16 ppm (the central peak of the CDCl₃ triplet) for the ¹³C spectrum.

-

Integrate the signals in the ¹H spectrum to determine the relative number of protons for each peak.

-

Conclusion

The structural confirmation of this compound via NMR spectroscopy relies on the careful assignment of eight distinct aromatic proton signals and thirteen carbon signals. Key spectral signatures include the highly deshielded proton (H6) ortho to the pyridine nitrogen at ~δ 8.70 ppm and the characteristic downfield shift of the ketone carbonyl carbon to ~δ 192.0 ppm. By comparing experimentally acquired data to the predictive analysis outlined in this guide, researchers can confidently verify the identity, purity, and structural integrity of this important synthetic intermediate. For absolute confirmation, 2D NMR techniques such as COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation) are recommended to establish direct bonding and through-space connectivities.[6]

References

-

Oregon State University. (2014). NMR Analysis of Substituted Benzophenones Analysis Guide. Available at: [Link]

-

Modgraph Consultants Ltd. (2004). Anisotropic and steric effects in halogen substituent chemical shifts (SCS), a modelling. Available at: [Link]

-

Chemistry LibreTexts. (2024). Spectroscopy of Aromatic Compounds. Available at: [Link]

-

Chemistry LibreTexts. (2023). Chemical Shift. Available at: [Link]

-

Wang, Z., et al. (n.d.). Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information. Royal Society of Chemistry. Available at: [Link]

-

Srinivasan, S., et al. (n.d.). Growth and Characterization of Benzophenone and Mixed Crystal of Benzophenone and 2,4-Dinitrophenyl hydrazone of Benzophenone. Rasayan J. Chem. Available at: [Link]

-

Silva, A. M. S., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Bentham Science Publishers. Available at: [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information for Deoxygenation of Amine N-Oxides. Available at: [Link]

Sources

An In-Depth Technical Guide to the Synthetic Utility and Pharmacological Potential of 2-(3-Bromobenzoyl)pyridine and Its Derivatives

Foreword

This technical guide provides a comprehensive overview of 2-(3-Bromobenzoyl)pyridine, a versatile heterocyclic ketone. While direct, in-depth studies on the specific mechanism of action of the parent compound are not extensively available in public literature, its significance lies in its role as a pivotal intermediate in the synthesis of a diverse array of biologically active molecules. This document will delve into the known synthetic pathways involving this compound and explore the established and putative mechanisms of action of its key derivatives, offering valuable insights for researchers, medicinal chemists, and professionals in drug development.

Introduction: The 2-Benzoylpyridine Scaffold

The 2-benzoylpyridine framework is a privileged scaffold in medicinal chemistry, appearing in numerous compounds with a wide spectrum of pharmacological activities. The inherent chemical properties of this structure—a pyridine ring, a benzoyl group, and a ketone linker—provide a unique combination of hydrogen bonding capabilities, aromatic interactions, and a reactive handle for further chemical modifications. The introduction of a bromine atom on the benzoyl ring, as in this compound, further enhances its utility as a synthetic building block, particularly for cross-coupling reactions.

Synthetic Versatility of this compound

The primary role of this compound in the scientific landscape is that of a versatile chemical intermediate. Its synthesis and subsequent reactions are crucial for building more complex molecular architectures.

Synthesis of this compound

A common and effective method for the synthesis of this compound involves a Grignard reaction.[1] This typically includes the reaction of a pyridine-based electrophile with a bromobenzyl Grignard reagent.[2] Another approach involves the dropwise addition of isopropylmagnesium bromide to 2-bromopyridine in tetrahydrofuran (THF) at 0°C, followed by warming to room temperature and stirring overnight.[1]

Key Reactions and Derivative Synthesis

The bromine atom on the benzoyl ring and the carbonyl group are the primary sites for chemical modifications, enabling the synthesis of a wide range of derivatives.

The bromine atom serves as an excellent handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination. These reactions allow for the introduction of diverse aryl, alkyl, and amino moieties at the 3-position of the benzoyl ring, leading to a vast library of analogues for structure-activity relationship (SAR) studies.

The carbonyl group of this compound readily reacts with hydrazine derivatives to form hydrazones.[2] This condensation reaction is often catalyzed by acid and is a common strategy for introducing new functionalities and altering the pharmacokinetic properties of the parent molecule. For instance, 3-bromobenzoyl hydrazone derivatives have been investigated for their biological activities.[2]

Caption: General workflow for the synthesis of hydrazone derivatives from this compound.

Pharmacological Potential and Mechanisms of Action of Derivatives

While the mechanism of action of this compound itself is not well-defined, the biological activities of its derivatives provide strong indications of its potential therapeutic applications.

Inhibition of VEGFR-2 and COX-2

Derivatives of this compound have been investigated as potential inhibitors of key enzymes involved in cancer and inflammation.

-

VEGFR-2 Inhibition: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a critical mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. For a VEGFR-2 inhibitor containing a 3-bromobenzoyl moiety, molecular modeling studies have shown a significant binding free energy of -36.9 kcal/mol, with van der Waals interactions being the predominant stabilizing force.[2] This suggests that the bromobenzoylpyridine scaffold can be optimized to develop potent anti-angiogenic agents.

-

COX-2 Inhibition: Cyclooxygenase-2 (COX-2) is an enzyme responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain. The inhibition of COX-2 is a well-established strategy for the treatment of inflammatory disorders. The binding energies for COX-2 inhibitors typically range from -8.1 to -10.0 kcal/mol, and derivatives of this compound fall within this range, indicating their potential as anti-inflammatory agents.[2] The mechanism of action of a related compound, 2-(2-Amino-5-bromobenzoyl)pyridine (2ABBP), is thought to involve the inhibition of cyclooxygenase enzymes.[3]

Caption: Putative inhibitory mechanisms of this compound derivatives on VEGFR-2 and COX-2 pathways.

Photodynamic Therapy

A recent study has highlighted the potential of a bromobenzoyl pyridine derivative as a photosensitizer for photodynamic therapy (PDT).[4] In PDT, a photosensitizer is administered and accumulates in target tissues, such as tumors. Upon activation by light of a specific wavelength, the photosensitizer generates reactive oxygen species (ROS), which are cytotoxic and lead to localized cell death. This suggests a novel therapeutic application for this class of compounds.

Context from a Closely Related Analogue: 2-(2-Amino-5-bromobenzoyl)pyridine

The more extensively studied analogue, 2-(2-Amino-5-bromobenzoyl)pyridine, serves as a crucial intermediate in the synthesis of the anxiolytic drug Bromazepam and the short-acting sedative Remimazolam.[5] This underscores the pharmaceutical relevance of the bromobenzoylpyridine core. Furthermore, this compound has been shown to possess anti-inflammatory properties.[3] The metabolism of Bromazepam leads to the formation of 2-(2-amino-5-bromobenzoyl)pyridine, which is further metabolized in the body.[6]

Experimental Protocols

The following are generalized protocols for key experiments that would be relevant for characterizing the mechanism of action of novel this compound derivatives.

VEGFR-2 Kinase Assay

Objective: To determine the in vitro inhibitory activity of a test compound against VEGFR-2 kinase.

Methodology:

-

Prepare a reaction buffer containing Tris-HCl, MgCl₂, MnCl₂, DTT, and ATP.

-

Add the test compound (dissolved in DMSO) at various concentrations to the wells of a microplate.

-

Add recombinant human VEGFR-2 kinase and a suitable substrate (e.g., a poly-Glu-Tyr peptide).

-

Initiate the reaction by adding ATP.

-

Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Stop the reaction by adding a stop solution (e.g., EDTA).

-

Quantify the amount of phosphorylated substrate using a suitable detection method, such as a fluorescence-based assay or an antibody-based ELISA.

-

Calculate the IC₅₀ value, which is the concentration of the compound that inhibits 50% of the enzyme activity.

COX-2 Inhibition Assay

Objective: To assess the in vitro inhibitory effect of a test compound on COX-2 activity.

Methodology:

-

Use a commercially available COX-2 inhibitor screening assay kit or prepare a reaction mixture containing purified ovine or human recombinant COX-2, heme, and a suitable buffer.

-

Add the test compound at various concentrations to the reaction mixture.

-

Add arachidonic acid as the substrate to initiate the enzymatic reaction.

-

Incubate at 37°C for a defined period (e.g., 10 minutes).

-

Measure the production of prostaglandin E₂ (PGE₂) using an ELISA kit.

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the compound concentration.

Data Summary

The following table summarizes representative binding energy data for inhibitors related to the this compound scaffold, illustrating their potential for high-affinity binding to biological targets.

| Target Enzyme | Ligand Type | Calculation Method | Calculated Binding Energy (kcal/mol) | Reference |

| VEGFR-2 | 3-Bromobenzoyl hydrazone derivative | MM-GBSA | -36.9 | [2] |

Conclusion and Future Directions

This compound is a valuable and versatile building block in synthetic and medicinal chemistry. While its own biological activity remains to be fully elucidated, its derivatives have shown significant promise as inhibitors of key therapeutic targets such as VEGFR-2 and COX-2, and as photosensitizers for photodynamic therapy. The synthetic accessibility and the potential for diverse chemical modifications make the this compound scaffold an attractive starting point for the development of novel therapeutic agents.

Future research should focus on:

-

Systematic SAR studies: To optimize the inhibitory activity and selectivity of derivatives against specific targets.

-

In vivo efficacy studies: To evaluate the therapeutic potential of promising lead compounds in animal models of cancer and inflammation.

-

Elucidation of the mechanism of action: Detailed biochemical and cellular assays to precisely define how these compounds interact with their biological targets and modulate downstream signaling pathways.

By leveraging the synthetic tractability of this compound, the scientific community is well-positioned to unlock the full therapeutic potential of this important chemical scaffold.

References

- This compound | 206357-82-6 | Benchchem. (URL: )

- 2-(2-Amino-5-bromobenzoyl)pyridine: A Comprehensive Overview. (2025). (URL: )

-

Studies on metabolism of bromazepam. VI. Reduction of 2-(2-amino-5-bromobenzoyl)pyridine, a metabolite of bromazepam, in the rabbit, rat, and guinea pig - PubMed. (URL: [Link])

-

Correction: A Bromobenzoyl Pyridine Photosensitizer with Suppressed Phosphorescence for Efficient ROS-Based Photodynamic Therapy - PubMed. (2025). (URL: [Link])

Sources

- 1. This compound synthesis - chemicalbook [chemicalbook.com]

- 2. benchchem.com [benchchem.com]

- 3. 2-(2-AMINO-5-BROMOBENZOYL) PYRIDINE | 1563-56-0 [chemicalbook.com]

- 4. Correction: A Bromobenzoyl Pyridine Photosensitizer with Suppressed Phosphorescence for Efficient ROS-Based Photodynamic Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. Studies on metabolism of bromazepam. VI. Reduction of 2-(2-amino-5-bromobenzoyl)pyridine, a metabolite of bromazepam, in the rabbit, rat, and guinea pig - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-(3-Bromobenzoyl)pyridine: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: Situating a Versatile Building Block in the Pantheon of Pyridine Chemistry

The pyridine ring, a foundational heterocyclic scaffold, is a ubiquitous feature in a vast array of natural products, pharmaceuticals, and functional materials.[1] Its unique electronic properties and the ability to engage in a multitude of chemical transformations have cemented its status as a "privileged" structure in medicinal chemistry.[2] The historical journey of pyridine chemistry, from its initial isolation from bone oil in the 19th century to the development of sophisticated synthetic methodologies like the Hantzsch and Chichibabin syntheses, has paved the way for the creation of a diverse chemical space of pyridine derivatives.[3] Among these, the benzoylpyridines represent a significant class of compounds, serving as key intermediates in the synthesis of a wide range of biologically active molecules and materials.[4]

This guide focuses on a specific, yet highly versatile member of this family: 2-(3-Bromobenzoyl)pyridine . While its direct biological activities are not extensively documented, its true value lies in its role as a meticulously designed building block. The presence of a bromine atom on the benzoyl ring, coupled with the pyridine moiety, offers a rich chemical handle for a variety of synthetic transformations, making it a valuable precursor for the construction of more complex molecular architectures.[5] This guide will provide a comprehensive overview of its synthesis, physicochemical properties, and its burgeoning applications in organic synthesis and drug discovery, offering a technical resource for researchers looking to leverage the unique chemical potential of this compound.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and for the characterization of its derivatives.

| Property | Value |

| CAS Number | 206357-82-6[3][5] |

| Molecular Formula | C₁₂H₈BrNO[3][5] |

| Molecular Weight | 262.1 g/mol [3][5] |

| Appearance | Not specified, likely a solid |

| Solubility | Expected to be soluble in common organic solvents |

Core Synthesis: A Grignard-Centric Approach

The most commonly cited and robust method for the synthesis of this compound involves a Grignard reaction. This classic organometallic transformation provides a reliable route to forming the crucial carbon-carbon bond between the pyridine and benzoyl moieties.

Experimental Protocol: Grignard Reaction for the Synthesis of this compound

This protocol is based on a method detailed in a US patent, highlighting its practical utility.[3]

Step 1: Formation of the Pyridyl Grignard Reagent

-

To a flame-dried 100 mL round-bottomed flask under an inert atmosphere (e.g., nitrogen or argon), add 2-bromopyridine (6.9 mL, 72.7 mmol).[3]

-

Cool the flask to 0°C using an ice bath.[3]

-

Slowly add a 2 M solution of isopropylmagnesium bromide in THF (40 mL, 80 mmol) dropwise to the stirred solution of 2-bromopyridine.[3]

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight. This ensures the complete formation of the pyridin-2-ylmagnesium bromide Grignard reagent.[3]

Step 2: Acylation with 3-Bromo-N,N-diethylbenzamide

-

In a separate 250 mL round-bottomed flask, add the freshly prepared solution of pyridin-2-ylmagnesium bromide (13.3 g, 72.7 mmol) in THF (40 mL). This will likely be a white suspension.[3]

-

Prepare a solution of 3-bromo-N,N-diethylbenzamide (20.5 g, 80 mmol) in 50 mL of anhydrous THF.[3]

-

Add the solution of the benzamide to the Grignard reagent dropwise over a period of 1 hour.[3]

-

Stir the resulting reaction mixture at room temperature for 48 hours.[3]

-

Upon completion, quench the reaction by carefully adding a cold, saturated aqueous solution of ammonium chloride.[3]

-

Extract the aqueous layer with toluene.[3]

-

The combined organic layers are then purified by column chromatography on silica gel (eluting with 15% THF in hexanes) to yield this compound. The reported yield for this procedure is 80%.[3]

Causality Behind Experimental Choices:

-

Inert Atmosphere: Grignard reagents are highly reactive towards oxygen and moisture. The use of an inert atmosphere is crucial to prevent the degradation of the organometallic species and ensure a high yield.

-

Anhydrous Solvents: Water will rapidly protonate and destroy the Grignard reagent. Therefore, all solvents and glassware must be scrupulously dried.

-

Slow Addition at Low Temperature: The formation of the Grignard reagent is an exothermic process. Slow addition at 0°C helps to control the reaction temperature, preventing side reactions such as Wurtz coupling.

-

N,N-diethylbenzamide as the Acylating Agent: While an acyl chloride could also be used, the N,N-diethylbenzamide is less reactive, which can help to prevent the common side reaction of the Grignard reagent adding twice to the carbonyl group. The diethylamino group is a good leaving group under the reaction conditions.

-

Aqueous Workup with Ammonium Chloride: A saturated solution of ammonium chloride is a mild acid source that effectively quenches the reaction by protonating any remaining Grignard reagent and the intermediate alkoxide, without being so acidic as to cause degradation of the desired product.

Chemical Reactivity and Synthetic Utility

The synthetic versatility of this compound stems from the distinct reactivity of its two key functional components: the brominated aromatic ring and the ketone carbonyl group.

Reactions at the Bromobenzoyl Moiety

The bromine atom on the benzoyl ring is a prime site for a variety of substitution reactions, particularly palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide range of functional groups, making it a powerful tool for molecular diversification.[5]

-

Suzuki-Miyaura Coupling: The bromine atom can be readily displaced by a variety of aryl or vinyl boronic acids in the presence of a palladium catalyst and a base, forming a new carbon-carbon bond. This is a highly efficient method for constructing biaryl structures.[5]

-

Buchwald-Hartwig Amination: This reaction allows for the formation of a carbon-nitrogen bond by coupling the aryl bromide with an amine in the presence of a palladium catalyst and a strong base. This is a key transformation in the synthesis of many pharmaceuticals.[5]

| Reaction Type | Catalyst/Ligand | Base | Reactant | Product Type |

| Suzuki-Miyaura Coupling | Pd(PPh₃)₄ | K₃PO₄ | Arylboronic acid | Biaryl derivative |

| Buchwald-Hartwig Amination | [Pd₂(dba)₃] / (±)-BINAP | NaOBuᵗ | Amine | Arylamine |

Reactions at the Carbonyl Group

The ketone carbonyl group in this compound is susceptible to nucleophilic attack, providing a gateway to a variety of functional group transformations.

-

Synthesis of Hydrazone Derivatives: The carbonyl group readily condenses with hydrazine and its derivatives to form hydrazones. This reaction is often catalyzed by a small amount of acid. Hydrazones are important intermediates in their own right and are found in a number of biologically active compounds.[5]

Applications in Medicinal Chemistry and Materials Science

While this compound is primarily valued as a synthetic intermediate, its utility is demonstrated in the synthesis of more complex and often biologically active molecules.

-

Synthesis of Azafluorenones: Related isomers, such as 3-(4-bromobenzoyl)-2-chloropyridine, have been utilized in palladium-catalyzed reactions to synthesize azafluorenones. These tricyclic structures are of interest in both materials science and medicinal chemistry due to their unique electronic and photophysical properties.[5]

-

Precursor to Acyclic Imides: this compound can be used to synthesize more elaborate structures, such as acyclic imides like 3-bromo-N-(3-bromobenzoyl)-N-(pyridin-2-yl)benzamide, through condensation reactions. The study of the crystal structures of these derivatives provides valuable insights into their conformational properties and intermolecular interactions.[5]

-

Building Block for Conjugated Polymers: Brominated benzoylpyridine derivatives have been investigated as acceptor building blocks in the synthesis of conjugated polymers. These materials have potential applications in organic electronics, such as in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).[5]

Spectroscopic Characterization

Accurate structural elucidation of this compound and its reaction products relies on a combination of modern spectroscopic techniques.

| Technique | Expected Data/Observation | Purpose |

| Mass Spectrometry (MS) | Molecular ion peak corresponding to the exact mass of C₁₂H₈BrNO. | Identity & Purity Confirmation[5] |

| ¹H NMR | Distinct signals for the aromatic protons on both the pyridine and bromobenzoyl rings. | Structural Elucidation[5] |

| ¹³C NMR | Signals for the carbonyl carbon, and the distinct carbons of the two aromatic rings. | Structural Confirmation[5] |

| IR Spectroscopy | Characteristic absorption bands for the carbonyl (C=O) stretching of the ketone, C-Br stretching, and vibrations of the aromatic rings. | Functional Group Identification[5] |

| UV-Visible Spectroscopy | A characteristic wavelength of maximum absorbance (λmax), likely around 230 nm for a benzoylpyridine derivative. | Identification and Quantification[5] |

Conclusion and Future Outlook

This compound stands as a testament to the power of strategic molecular design in modern organic synthesis. While it may not be a household name in the realm of final drug products, its role as a versatile and reactive intermediate is undeniable. The presence of two distinct and readily addressable functional handles—the brominated aromatic ring and the ketone carbonyl—provides chemists with a powerful platform for the construction of complex molecular architectures. Its demonstrated utility in the synthesis of azafluorenones and as a building block for conjugated polymers hints at its potential in both medicinal chemistry and materials science. As the demand for novel, structurally diverse small molecules continues to grow, the importance of well-designed, readily available building blocks like this compound will only increase. Future research will likely focus on expanding its applications in the synthesis of novel therapeutic agents, exploring its potential in new catalytic systems, and further developing its role in the creation of advanced functional materials.

References

-

PubMed. Synthesis and biological evaluation of novel pyrrolo[2,3-b]pyridine derivatives as potent GSK-3β inhibitors for treating Alzheimer's disease. [Link]

-

MDPI. The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. [Link]

-

Frontiers. Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. [Link]

-

The Royal Society of Chemistry. Supporting Information Page No Figure S1. H NMR Spectrum of 2a 2 Figure S2. C NMR Spectrum of 2a 3 Figure S3. H NMR Spectrum of. [Link]

- Google Patents. CN110746345B - Synthesis method of 2- (2-amino-5-bromo-benzoyl) pyridine.

-

NIH. Benzophenone: a ubiquitous scaffold in medicinal chemistry. [Link]

-

Preprints.org. The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. [Link]

-

Organic Chemistry Portal. Pyridine synthesis. [Link]

-

ResearchGate. The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. [Link]

-

NIH. Design, synthesis and biological evaluation of novel pyridine derivatives as anticancer agents and phosphodiesterase 3 inhibitors. [Link]

-

ResearchGate. Fused thieno[2,3-b]pyridines: Synthesis and characterization of new condensed pyridothienopyrimidines. [Link]

-

MDPI. Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. [Link]

-

The Royal Society of Chemistry. A review on the assembly of multi-substituted pyridines via Co-catalyzed [2 + 2 + 2] cycloaddition with nitriles. [Link]

-

MDPI. A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link]

-

NIH. Synthesis of substituted pyridines with diverse functional groups via the remodeling of (Aza)indole/Benzofuran skeletons. [Link]

-

PubChem. 2-(2-Amino-5-bromobenzoyl)pyridine. [Link]

-

NIH. Synthesis of Thieno[2,3‐c]pyridine Derivatives by 1,2,3‐Triazole‐Mediated Metal‐Free Denitrogenative Transformation Reaction. [Link]

-

PubMed. Synthesis and biological evaluation of pyrido[2,3-d]pyrimidine-2,4-dione derivatives as eEF-2K inhibitors. [Link]

-

YouTube. NMR/IR Analysis - Predicting a Structure and Assigning a Spectrum with a Pyridine Ring. [Link]

Sources

- 1. Design, synthesis and biological evaluation of novel pyridine derivatives as anticancer agents and phosphodiesterase 3 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. This compound synthesis - chemicalbook [chemicalbook.com]

- 4. Benzophenone: a ubiquitous scaffold in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

An In-depth Technical Guide to 2-(3-Bromobenzoyl)pyridine (CAS No. 206357-82-6)

Abstract

This technical guide provides a comprehensive characterization of 2-(3-Bromobenzoyl)pyridine, CAS No. 206357-82-6. The document delves into its chemical and physical properties, synthesis, and analytical characterization. While direct biological data for this specific molecule is limited in published literature, this guide explores the well-documented biological activities of structurally related brominated pyridines and benzoylpyridines, offering insights into its potential therapeutic applications. This guide is intended to serve as a valuable resource for researchers in medicinal chemistry, drug discovery, and organic synthesis, providing a solid foundation for future investigations into this versatile chemical entity.

Introduction

This compound is a substituted pyridine derivative characterized by a pyridine ring linked to a 3-bromobenzoyl group.[1] Pyridine and its derivatives are fundamental scaffolds in medicinal chemistry, forming the core of numerous pharmaceuticals.[2] The introduction of a bromine atom and a benzoyl group to the pyridine ring creates a molecule with unique electronic and steric properties, making it a valuable intermediate in organic synthesis.[1] This guide will provide a detailed overview of its synthesis, characterization, and potential applications based on the activities of analogous compounds.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are crucial for its handling, storage, and application in various chemical reactions.

| Property | Value | Reference(s) |

| CAS Number | 206357-82-6 | [1] |

| Molecular Formula | C₁₂H₈BrNO | [1][3] |

| Molecular Weight | 262.1 g/mol | [1][3] |

| IUPAC Name | (3-bromophenyl)(pyridin-2-yl)methanone | [1] |

| Appearance | Not explicitly stated, but related compounds are solids | |

| Solubility | Expected to be soluble in common organic solvents | |

| InChI Key | NVGQILUWTNBMRD-UHFFFAOYSA-N | [1] |

Synthesis and Purification

The primary synthetic route to this compound involves a Grignard reaction. This classic organometallic reaction is a robust method for forming carbon-carbon bonds.[1]

Grignard Reagent-Mediated Synthesis

The synthesis typically proceeds via the reaction of a pyridyl Grignard reagent with a substituted benzaldehyde or benzoyl derivative. A common approach involves the formation of 2-pyridylmagnesium bromide from 2-bromopyridine, which then reacts with 3-bromobenzaldehyde.[1]

Caption: Grignard synthesis of this compound.

Experimental Protocol: Synthesis

Materials:

-

2-Bromopyridine

-

Magnesium turnings

-

3-Bromobenzaldehyde

-

Anhydrous tetrahydrofuran (THF)

-

Hydrochloric acid (1 M)

-

Saturated aqueous sodium bicarbonate

-

Anhydrous sodium sulfate

-

Standard glassware for inert atmosphere reactions

Procedure:

-

Under an inert atmosphere (e.g., nitrogen or argon), activate magnesium turnings in a dry flask.

-

Add a solution of 2-bromopyridine in anhydrous THF dropwise to the magnesium turnings to initiate the formation of the Grignard reagent.

-

Once the Grignard reagent is formed, cool the reaction mixture in an ice bath.

-

Slowly add a solution of 3-bromobenzaldehyde in anhydrous THF to the Grignard reagent.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Quench the reaction by carefully adding 1 M hydrochloric acid.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Purification

The crude product is typically purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent. The purity of the final product should be assessed by analytical techniques such as NMR spectroscopy and mass spectrometry.

Analytical Characterization

A comprehensive analytical characterization is essential to confirm the identity and purity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals in the aromatic region (typically δ 7.0-9.0 ppm) corresponding to the protons on the pyridine and bromobenzoyl rings. The integration and coupling patterns of these signals will confirm the substitution pattern.

-

¹³C NMR: The carbon NMR spectrum will show characteristic signals for the carbonyl carbon, the carbon atoms of the two aromatic rings, and the carbon atom bearing the bromine.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the key functional groups:

-

A strong absorption for the carbonyl (C=O) stretching of the ketone.

-

Vibrations associated with the aromatic rings (C=C and C-H stretching).

-

A C-Br stretching vibration.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern. The mass spectrum should show a molecular ion peak [M]⁺ corresponding to the molecular formula C₁₂H₈BrNO. The isotopic pattern of bromine (approximately 1:1 ratio of ⁷⁹Br and ⁸¹Br) will be evident in the molecular ion and bromine-containing fragment peaks.

Caption: In silico target prediction workflow.

Safety and Handling

Based on available safety data for related compounds, this compound should be handled with care. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.

Conclusion

This compound (CAS No. 206357-82-6) is a versatile synthetic intermediate with significant potential for the development of novel therapeutic agents. While direct biological data is currently limited, the well-established anticancer, antimicrobial, and neurological activities of its structural analogs provide a strong rationale for further investigation. This technical guide has provided a comprehensive overview of its synthesis, characterization, and potential applications, offering a valuable resource for researchers in the field. Future studies should focus on the direct biological evaluation of this compound and its derivatives to fully elucidate their therapeutic potential.

References

-

Pyridine derivatives: structure-activity relationships causing parkinsonism-like symptoms - PubMed. (URL: [Link])

-

ATSDR Pyridine Tox Profile - Agency for Toxic Substances and Disease Registry. (URL: [Link])

-

HEALTH EFFECTS - Toxicological Profile for Pyridine - NCBI Bookshelf - NIH. (URL: [Link])

-

Pyridine alkaloids with activity in the central nervous system - ResearchGate. (URL: [Link])

-

Pyridine | Public Health Statement | ATSDR - CDC. (URL: [Link])

-

Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9 - PMC - PubMed Central. (URL: [Link])

-

New Membrane Active Antibacterial and Antiviral Amphiphiles Derived from Heterocyclic Backbone of Pyridinium-4-Aldoxime - NIH. (URL: [Link])

-

Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells - PMC - NIH. (URL: [Link])

-

Antimicrobial activity results (MIC, µg/mL) of the newly synthesized compounds with the standard drugs. - ResearchGate. (URL: [Link])

-

Antimicrobial activity results (MIC µg/ml) of synthesized compounds - ResearchGate. (URL: [Link])

-

IC 50 Values of the Dimeric Pyridinium Bromides 1−4 against Two Cancer... - ResearchGate. (URL: [Link])

-

The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - MDPI. (URL: [Link])

-

Synthesis method of 2-(2-amino-5-bromobenzoyl) pyridine - Eureka | Patsnap. (URL: [Link])

-

Exploring the Synthesis and Applications of 2-(2-Amino-5-bromobenzoyl)pyridine. (URL: [Link])

-

2-(2-Amino-5-bromobenzoyl)pyridine | C12H9BrN2O | CID 73807 - PubChem. (URL: [Link])

-

Anticancer activity (IC 50 ) of selected compounds 4 and 13 and... - ResearchGate. (URL: [Link])

-

MBC/MIC of the pyridine derivatives in model bacterial strains. The... - ResearchGate. (URL: [Link])

-

Alkyl Pyridinol Compounds Exhibit Antimicrobial Effects against Gram-Positive Bacteria. (URL: [Link])

-

Cas 1563-56-0,2-(2-AMINO-5-BROMOBENZOYL) PYRIDINE | lookchem. (URL: [Link])

-

Biological evaluation, docking studies, and in silico ADME prediction of some pyrimidine and pyridine derivatives as potential EGFRWT and EGFRT790M inhibitors - PubMed. (URL: [Link])

-

Design and In-Silico Evaluation of Pyridine-4-Carbohydrazide Derivatives for Potential Therapeutic Applications - CMJ Publishers. (URL: [Link])

-

In silico prediction and in vitro assessment of novel heterocyclics with antimalarial activity. (URL: [Link])

-

In Silico Prediction of New Inhibitors for Kirsten Rat Sarcoma G12D Cancer Drug Target Using Machine Learning-Based Virtual Screening, Molecular Docking, and Molecular Dynamic Simulation Approaches - MDPI. (URL: [Link])

-

Finding New Molecular Targets of Familiar Natural Products Using In Silico Target Prediction - SciSpace. (URL: [Link])

Sources

Introduction: The Versatility of the Benzoylpyridine Scaffold

An In-depth Technical Guide to Benzoylpyridine Compounds: Synthesis, Characterization, and Applications